N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides. It features a quinoline moiety, which is known for its biological activity, particularly in medicinal chemistry. The presence of a methylsulfanyl group enhances its potential for various applications, including pharmacological uses.
This compound can be classified under organic compounds, specifically as an aromatic amide. The structural features include a quinoline ring system connected to a benzamide through an amide bond. Its molecular formula is , which reflects its composition of carbon, hydrogen, nitrogen, and sulfur atoms.
The synthesis of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide typically involves several steps:
The molecular structure of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be represented by its chemical formula .
InChI=1S/C16H16N2S/c1-12-8-9-14(15(18-12)6-3-7-13(17)10-16(19)20)11-21-22/h3-11H,1H3,(H,17,19) .The compound features a quinoline ring that contributes to its aromatic character and potential biological activity.
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can participate in various chemical reactions:
For these reactions:
The mechanism of action for N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide primarily involves its interaction with biological targets:
The physical properties of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide include:
Chemical properties include:
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has several potential applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7